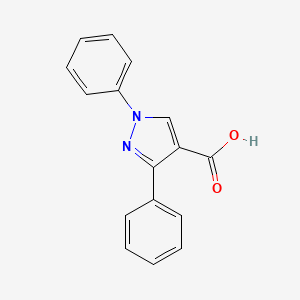

1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-diphenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDDCLPBNWLJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357213 | |

| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77169-12-1 | |

| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. This document outlines a well-established multi-step synthesis, beginning with the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde core, and culminating in the oxidation to the final carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further research in drug discovery and development.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant interest from the scientific community.[1] Molecules incorporating the pyrazole scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant properties.[1][2] The target compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, such as novel amide-chalcone conjugates and other potential therapeutic agents.[1][3]

While the reaction of chalcones (α,β-unsaturated ketones) with hydrazines is a common method for synthesizing pyrazoles and pyrazolines, obtaining the C4-carboxy substituted derivative often requires a more strategic approach.[4][5][6] The synthetic route detailed herein bypasses the isolation of a chalcone intermediate in favor of a more direct Vilsmeier-Haack formylation, which has proven to be an effective method for constructing the desired 1,3-diphenyl-1H-pyrazole-4-carbaldehyde precursor.[1][7]

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step process starting from acetophenone and phenyl hydrazine.

-

Hydrazone Formation: Acetophenone is condensed with phenyl hydrazine to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate.[1]

-

Vilsmeier-Haack Reaction: The hydrazone undergoes a cyclization and formylation reaction using a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[1]

-

Oxidation: The aldehyde functional group is then selectively oxidized to a carboxylic acid using a mild oxidizing agent like sodium chlorite, affording the final product.[1][8]

This sequence provides a reliable and scalable method for accessing the target molecule in good yields.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This procedure combines the initial hydrazone formation with the subsequent Vilsmeier-Haack reaction.[1]

Materials:

-

1-phenyl-2-(1-phenylethylidene)hydrazine (10 g, 0.05 mol)

-

Dimethylformamide (DMF) (60 mL)

-

Phosphorus oxychloride (POCl₃) (10.93 g, 0.07 mol)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred solution of DMF (60 mL) in a round-bottom flask, add POCl₃ (10.93 g) dropwise at 0 °C. Maintain the temperature and stir the mixture for 30 minutes.

-

Add 1-phenyl-2-(1-phenylethylidene)hydrazine (10 g) portion-wise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat at 60 °C for 8 hours.

-

Upon completion of the reaction (monitored by TLC), cool the mixture and quench it by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of NaHCO₃, which will cause a precipitate to form.

-

Filter the precipitate under suction to collect the crude product.

-

Recrystallize the crude solid from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Synthesis of this compound

This protocol describes the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid.[1]

Materials:

-

1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 g, 0.020 mol)

-

Acetone

-

Water

-

Sodium chlorite (NaClO₂) (2.00 g, 0.022 mol)

-

Sulfamic acid (NH₂SO₃H) (2.14 g, 0.022 mol)

Procedure:

-

Prepare a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 g) in a 5:1 mixture of acetone and water.

-

Cool the solution to 0 °C in an ice bath.

-

To the stirred solution, add sodium chlorite (2.00 g) and sulfamic acid (2.14 g).

-

Remove the ice bath and heat the reaction mixture at 60 °C for 12 hours.

-

After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.

-

The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 & 2 | Hydrazone (0.05 mol) | POCl₃, DMF | DMF | 60 | 8 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 76 | [1] |

| 3 | Carbaldehyde (0.02 mol) | NaClO₂, NH₂SO₃H | Acetone:H₂O (5:1) | 60 | 12 | This compound | Not specified | [1] |

Note: While a specific yield for the oxidation step was not provided in the primary source, this reaction is generally high-yielding for the oxidation of aromatic aldehydes.[8]

Conclusion

The synthetic pathway detailed in this guide, centered around the Vilsmeier-Haack formylation of a hydrazone precursor followed by oxidation, represents an effective and well-documented method for producing this compound. This approach offers good yields and avoids the complexities that can arise from functionalizing a pre-formed chalcone. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for applications in medicinal chemistry and materials science.

References

- 1. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 5. ijirt.org [ijirt.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

An In-depth Technical Guide to the Formation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document details the core mechanisms of formation, presents quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations of the reaction pathways.

Core Synthesis Mechanisms and Pathways

The formation of this compound can be achieved through several synthetic routes. The most prominent and versatile methods involve the Vilsmeier-Haack reaction followed by oxidation, or variations of the Knorr pyrazole synthesis.

Vilsmeier-Haack Reaction Pathway

A common and effective method for the synthesis of this compound involves a two-step process starting from the corresponding acetophenone hydrazone. This pathway first utilizes the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate, which is then oxidized to the carboxylic acid.

The initial step is the formation of a phenylhydrazone from the reaction of acetophenone and phenylhydrazine hydrochloride in the presence of a base like sodium acetate.[1] This hydrazone is then subjected to the Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a formylating agent and facilitates the cyclization to form the pyrazole ring.[2][3] The resulting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is then oxidized to the desired carboxylic acid using an oxidizing agent such as sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H).[1]

Knorr Pyrazole Synthesis and Related Condensations

The Knorr pyrazole synthesis is a classical and versatile method for the formation of pyrazole rings.[4][5] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5] For the synthesis of this compound, a suitable β-ketoester or a related 1,3-dicarbonyl compound bearing a phenyl group and a precursor to the carboxylic acid group would be required to react with phenylhydrazine.

A related one-pot, three-component reaction involves the condensation of phenylhydrazine, an aldehyde (like benzaldehyde), and ethyl acetoacetate in the presence of a catalyst, such as a magnetic ionic liquid, to yield a pyrazole-4-carboxylic acid ethyl ester.[6] This ester can then be hydrolyzed to the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound and its derivatives.

| Intermediate/Product | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 66 | 175-176 | [1] |

| N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 64 | 179-181 | [1] |

| N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 62 | 182-184 | [1] |

| N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 63 | 183-185 | [1] |

| N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 67 | 181-183 | [1] |

| 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 63 | 149 | [3] |

| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 68 | 159 | [3] |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 71 | 165 | [3] |

| 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 74 | 97 | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carboxylic acids.[1]

Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine

-

To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain 1-phenyl-2-(1-phenylethylidene)hydrazine.

Step 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

-

In a flask, prepare a cold solution of dimethylformamide (DMF, 20 mL).

-

Slowly add phosphorus oxychloride (POCl₃, 16 mL) to the DMF with stirring, maintaining a low temperature.

-

Dissolve the 1-phenyl-2-(1-phenylethylidene)hydrazine from Step 1 in the cold Vilsmeier reagent.

-

Stir the mixture at 50-60°C for 5 hours.

-

Pour the resulting mixture into ice-cold water.

-

Neutralize the mixture with a saturated solution of sodium hydroxide.

-

Filter the solid precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of this compound

-

Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.

-

In a separate flask, prepare a mixture of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.

-

Add the acetone solution of the aldehyde to the aqueous mixture and stir in an ice bath for 2 hours, then at room temperature for 2 hours.

-

After completion of the reaction, remove the acetone under reduced pressure.

-

Dissolve the remaining aqueous layer in ethyl acetate.

-

Extract the product with ethyl acetate, wash the organic layer successively with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude this compound, which can be further purified by recrystallization.

Protocol 2: One-Pot Synthesis of Pyrazole-4-carboxylic acid Ethyl Ester Derivatives

This protocol is based on a multi-component reaction for the synthesis of pyrazole-4-carboxylic acid ethyl esters.[6]

-

In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and phenylhydrazine (10 mmol).

-

Add the catalyst, for example, 1.5 mmol of a magnetic ionic liquid ([bmim][FeCl₄]).

-

Introduce a flow of oxygen into the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, separate the magnetic catalyst using an external magnet.

-

Wash the catalyst with ethyl acetate and dry for reuse.

-

Evaporate the solvent from the product solution.

-

Recrystallize the residue from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.

-

The ester can be subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific laboratory conditions and starting materials. The versatility of the pyrazole scaffold continues to make it a valuable target in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core with phenyl and carboxylic acid functionalities, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential as a lead compound in drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including predicted data based on analogous compounds and detailed experimental protocols.

While a complete, publicly available experimental dataset for this compound is not available, this guide presents predicted spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopic interpretation.

Molecular Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₆H₁₂N₂O₂[1]

-

Molecular Weight: 264.28 g/mol [1]

-

CAS Number: 77169-12-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of carboxylic acids and related pyrazole compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |

| ~8.0 - 8.2 | Singlet | 1H | Pyrazole H-5 proton |

| ~7.7 - 7.9 | Multiplet | 2H | ortho-Protons of N-phenyl group |

| ~7.6 - 7.8 | Multiplet | 2H | ortho-Protons of C-phenyl group |

| ~7.3 - 7.5 | Multiplet | 6H | meta and para-Protons of both phenyl groups |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic acid carbonyl carbon (-COOH) |

| ~150 - 155 | Pyrazole C-3 |

| ~140 - 145 | Pyrazole C-5 |

| ~138 - 140 | Quaternary carbon of N-phenyl group |

| ~130 - 135 | Quaternary carbon of C-phenyl group |

| ~128 - 130 | ortho, meta, para-Carbons of phenyl groups |

| ~118 - 125 | ortho, meta, para-Carbons of phenyl groups |

| ~110 - 115 | Pyrazole C-4 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| 1680-1710 | Strong | C=O stretch of carboxylic acid |

| ~1600 | Medium | C=C stretch of aromatic rings |

| ~1450-1550 | Medium | C-N stretch of pyrazole ring |

| 1210-1320 | Medium | C-O stretch of carboxylic acid |

| 910-950 | Medium, broad | O-H bend of carboxylic acid |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 264 | [M]⁺ (Molecular ion) |

| 219 | [M - COOH]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.

Synthesis of this compound

A general procedure for the synthesis involves a multi-step process.[2] First, the reaction of a substituted acetophenone with phenylhydrazine hydrochloride in the presence of a base like sodium acetate in ethanol yields a 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate. This intermediate is then treated with a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to form the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Finally, the aldehyde is oxidized to the carboxylic acid using an oxidizing agent such as sodium chlorite with a scavenger like sodium sulfite. The final product is typically purified by recrystallization.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90-degree pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used with proton decoupling.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualizations

Workflow for Spectroscopic Characterization

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. This compound | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 97 21487-45-6 [sigmaaldrich.com]

- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing precise spectroscopic data and a reliable synthetic protocol.

Molecular Structure and Spectroscopic Data

The structural integrity and purity of synthesized this compound are critical for its application in drug discovery and development. NMR spectroscopy is a cornerstone technique for the unambiguous characterization of such organic molecules. Below are the detailed ¹H and ¹³C NMR spectral data, which are essential for quality control and structural verification.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.20 | s | 1H | COOH |

| 8.90 | s | 1H | H-5 |

| 7.95 - 7.85 | m | 4H | Ar-H |

| 7.55 - 7.40 | m | 6H | Ar-H |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 154.0 | C-3 |

| 140.0 | C-5 |

| 139.5 | Ar-C |

| 131.0 | Ar-C |

| 130.0 | Ar-CH |

| 129.5 | Ar-CH |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 126.0 | Ar-CH |

| 120.0 | Ar-CH |

| 115.0 | C-4 |

Experimental Protocols

A reliable and reproducible synthetic method is paramount for obtaining high-quality this compound for research purposes. The following protocol outlines a conventional synthesis approach.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process commencing with the Vilsmeier-Haack reaction of acetophenone phenylhydrazone to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid.

Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde A mixture of acetophenone and phenylhydrazine is refluxed in ethanol to form the corresponding hydrazone. The resulting acetophenone phenylhydrazone is then subjected to the Vilsmeier-Haack reaction using a phosphoryl chloride (POCl₃)/dimethylformamide (DMF) mixture. The reaction mixture is heated, and upon completion, poured into ice water and neutralized to precipitate the aldehyde product. The crude product is then purified by recrystallization.

Step 2: Oxidation to this compound The 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate is dissolved in a suitable solvent, such as a mixture of acetone and water. An oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching the excess oxidant, followed by acidification to precipitate the carboxylic acid. The final product is collected by filtration and purified by recrystallization.[1]

NMR Data Acquisition The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mandatory Visualizations

To further elucidate the structural and synthetic aspects, the following diagrams are provided.

Caption: Molecular structure of this compound.

References

physical and chemical properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The information is compiled from various scientific sources to support research and development activities.

Core Properties and Data

This compound is a heterocyclic organic compound featuring a central pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. Its structure is a scaffold of interest in medicinal chemistry due to the broad biological activities associated with the pyrazole class of molecules.

Physical and Chemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 264.28 g/mol | [1][2] |

| IUPAC Name | 1,3-diphenylpyrazole-4-carboxylic acid | [1] |

| CAS Number | 77169-12-1 | [1][2] |

| Appearance | Solid (Inferred from related compounds) | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| XLogP3-AA | 3.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectral Data

While specific spectra for this compound are indexed in databases like PubChem, the raw data or interpreted peak lists are not publicly provided.[1] However, the characteristic infrared absorption bands for the key functional groups are well-established:

| Functional Group | Characteristic Absorption (cm⁻¹) | Citation(s) |

| Carboxylic Acid O-H Stretch | 3300–2500 (broad) | [4][5] |

| Aromatic C-H Stretch | 3100–3000 | [4] |

| Carboxylic Acid C=O Stretch | 1760–1690 | [4][5] |

| Aromatic C=C Stretch | 1600–1400 | [4] |

Experimental Protocols

The synthesis of this compound is a multi-step process beginning with the formation of a hydrazone, followed by a Vilsmeier-Haack cyclization to form the pyrazole aldehyde, and concluding with an oxidation step.

Synthesis Workflow Diagram

References

Solubility of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on detailing robust experimental protocols for its determination in various organic solvents. Methodologies such as gravimetric analysis, UV-Vis spectroscopy, and the shake-flask method are described in detail to enable researchers to generate precise and reliable solubility data. Furthermore, this guide explores the potential biological relevance of this class of compounds, including their role as kinase inhibitors, and presents a representative signaling pathway to illustrate their mechanism of action.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. Pyrazole derivatives are key components in many approved drugs, exhibiting anti-inflammatory, analgesic, and antipsychotic properties. The physicochemical properties of these compounds, particularly their solubility in organic solvents, are critical for their synthesis, purification, formulation, and biological activity. Understanding and quantifying the solubility of this compound is therefore a fundamental requirement for its development in pharmaceutical and other applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O₂ |

| Molecular Weight | 264.28 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 77169-12-1 |

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. The following table is presented as a template for researchers to populate with their experimentally determined data.

| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Methanol | 32.04 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 4.3 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 5.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 4.4 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 3.1 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 73.09 | 6.4 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, the following detailed experimental protocols are provided.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a known volume of solvent to reach saturation.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved particles.

-

Transfer the clear supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Materials:

-

This compound

-

Selected organic solvents

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Solubility Measurement:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

Potential Biological Significance and Signaling Pathways

Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to inhibit the activity of various kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. While the specific targets of this compound are not yet fully elucidated, related compounds have demonstrated inhibitory effects on pathways such as the MEK-dependent pathway and cyclin-dependent kinases (CDKs).[1][3]

Below is a generalized diagram representing a potential mechanism of action for a pyrazole-based kinase inhibitor.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Conclusion

This technical guide has outlined the critical importance of determining the solubility of this compound in organic solvents for its potential applications in research and development. While quantitative data is currently sparse, the detailed experimental protocols provided herein offer a clear path for researchers to generate this vital information. The exploration of the potential biological activities of this class of compounds highlights the need for a thorough understanding of their physicochemical properties to advance their development as therapeutic agents.

References

- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant and varied biological activities of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives, highlighting their potential as scaffolds for the development of novel therapeutic agents. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates key findings on the anticancer, anti-inflammatory, and antimicrobial properties of this versatile class of compounds, presenting quantitative data, detailed experimental protocols, and novel visualizations of associated biological pathways.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have emerged as particularly promising candidates for drug discovery.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships and the mechanisms of action that underpin these therapeutic effects.

Diverse Biological Activities and Therapeutic Promise

Derivatives of this compound have been extensively investigated for their wide-ranging biological activities. These compounds have shown notable efficacy as anti-inflammatory agents, with some derivatives exhibiting potent inhibition of key inflammatory mediators.[3][5] Furthermore, their antimicrobial properties have been demonstrated against a variety of bacterial and fungal strains, including drug-resistant variants, offering potential solutions to the growing challenge of antimicrobial resistance.[6][3][7] In the realm of oncology, numerous studies have highlighted the potent anticancer activity of these derivatives against various cancer cell lines, with some compounds advancing to further stages of preclinical development.[2][4][8] The mechanism of action for their anticancer effects often involves the inhibition of crucial cellular signaling pathways, such as those mediated by kinases like Aurora-A kinase.[4]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 1,3-Diphenyl-1H-pyrazole-4-carboxamide Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| 10e | HCT116 | 0.39 ± 0.06 | [4] |

| 10e | MCF-7 | 0.46 ± 0.04 | [4] |

Table 2: Aurora-A Kinase Inhibitory Activity

| Compound | IC50 (μM) | Reference |

| 10e | 0.16 ± 0.03 | [4] |

Table 3: Antimicrobial Activity of 1,3-Diphenyl Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1 - 8 | [7] |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | [7] |

| Hydrazone derivatives | A. baumannii | as low as 4 | [6] |

| Compound 6g | S. aureus 4220 | 1 | [3] |

| Compound 6l | E. coli 1924 | 1 | [3] |

| Compound 7l | C. albicans 7535 | 2 | [3] |

Table 4: Anti-inflammatory Activity

| Compound | Assay | Inhibition (%) | Reference |

| Compound 7l | Intraperitoneal administration | 93.59 | [3] |

| Compounds 5a | Carrageenan-induced paw edema | ≥84.2 | [5] |

Key Experimental Methodologies

The biological activities of this compound derivatives are evaluated using a range of established in vitro and in vivo assays. The following sections provide a detailed overview of the key experimental protocols.

Anticancer Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: The test compounds are serially diluted in the broth media in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rodents

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats or mice.

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals.

-

Induction of Inflammation: After a specific time, a subsiding dose of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizing the Mechanisms of Action

To better understand the biological activity of these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

This technical guide underscores the vast therapeutic potential of this compound derivatives. The compiled data and detailed methodologies provide a valuable resource for the scientific community, aiming to accelerate the research and development of new and effective treatments for a range of human diseases.

References

- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid group, has been extensively explored in the development of novel therapeutic agents. The inherent structural features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it an attractive core for designing molecules that can interact with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acids, focusing on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Core Structure and Physicochemical Properties

The pyrazole ring is a weak base, and the presence of the carboxylic acid moiety imparts acidic properties to the overall molecule. The tautomeric nature of the pyrazole ring, where the proton on the nitrogen atom can migrate between the two nitrogen atoms, can influence its interaction with biological targets. The physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), can be modulated by the nature and position of substituents on the pyrazole ring and the carboxylic acid group. These properties play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

General Synthetic Strategies

The synthesis of pyrazole carboxylic acids can be achieved through several well-established synthetic routes. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach allows for the introduction of a wide variety of substituents on the pyrazole core.

A general workflow for the synthesis and screening of pyrazole carboxylic acids is depicted below.

Anticancer Activity of Pyrazole Carboxylic Acids

Numerous studies have highlighted the potential of pyrazole carboxylic acids and their derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as protein kinase pathways.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of pyrazole carboxylic acids is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. The following table summarizes the SAR of a series of pyrazole-3-carboxamide derivatives as kinase inhibitors.

| Compound ID | R1 | R2 | R3 | CDK2 IC50 (nM)[2] | CDK4 IC50 (nM)[2] | FLT3 IC50 (nM)[2] | MV4-11 (AML) IC50 (nM)[2] |

| 8n | H | H | 4-methylpiperazin-1-yl | - | - | - | - |

| 8r | H | H | 4-(dimethylamino)piperidin-1-yl | Enhanced | Enhanced | Enhanced | Enhanced |

| 8s | H | H | 4-hydroxypiperidin-1-yl | Enhanced | Enhanced | Enhanced | Enhanced |

| 8t | H | H | (R)-3-(dimethylamino)pyrrolidin-1-yl | 0.719 | 0.770 | 0.0890 | 1.22 |

Note: "Enhanced" indicates improved activity compared to compound 8n.

Key SAR Observations for Anticancer Activity:

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. In many cases, an unsubstituted N1-H is preferred for potent kinase inhibition.[3]

-

Substitution at C3: The carboxylic acid at the C3 position is a key pharmacophore. Conversion of the carboxylic acid to an amide can lead to potent derivatives. The nature of the amine used for amide formation significantly impacts activity. For instance, the introduction of a (R)-3-(dimethylamino)pyrrolidin-1-yl group at the C3-carboxamide position resulted in a highly potent pan-kinase inhibitor.[2]

-

Substitution at C4 and C5: Substitution at the C4 and C5 positions of the pyrazole ring can modulate the steric and electronic properties of the molecule, thereby influencing its binding to the target protein. Aromatic or heteroaromatic substituents at the C5 position are often found in potent anticancer pyrazoles.

Signaling Pathway: Inhibition of p38 MAPK

One of the key signaling pathways targeted by some pyrazole derivatives is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in cellular responses to stress and plays a crucial role in inflammation, apoptosis, and cell differentiation.[4][5][6][7][8] Dysregulation of the p38 MAPK pathway has been implicated in various diseases, including cancer. Pyrazole-based inhibitors can block the activation of p38 MAPK, thereby interfering with downstream signaling events that promote cancer cell survival and proliferation.

Antimicrobial Activity of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10][11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole carboxylic acids is highly dependent on the substitution pattern around the pyrazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against various bacterial strains.

| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL)[11] | B. subtilis MIC (µg/mL)[11] | E. coli MIC (µg/mL)[11] | P. aeruginosa MIC (µg/mL)[11] |

| 151 | H | Aryl | H | Active | Active | Active | Active |

| 158 | Aryl | H | Aryl | Active | Active | Active | Active |

| 159 | Aryl | H | Aryl | Active | Active | Active | Active |

| 160 | Aryl | H | Aryl | Active | Active | Active | Active |

| 161 | Aryl | H | Aryl | Active | Active | Active | Active |

Note: "Active" indicates reported antibacterial activity. Specific MIC values for each compound against each strain would require consulting the original source. One study reported that a pyrazole derivative with a nitro group showed an MIC of 128 μg/mL against B. cereus.[1]

Key SAR Observations for Antimicrobial Activity:

-

Lipophilicity: The overall lipophilicity of the molecule, often influenced by the substituents on the phenyl rings, plays a critical role in its ability to penetrate the bacterial cell wall.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly affect the antimicrobial activity. For example, the presence of a nitro group has been shown to be important for the antibacterial activity of certain pyrazole derivatives.[12]

-

Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters or amides can lead to compounds with improved antimicrobial profiles, potentially due to enhanced cell permeability.

Experimental Protocols

Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

This protocol describes a representative synthesis of a pyrazole carboxylic acid derivative.

Materials:

-

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol) and phenylhydrazine (1 mmol) in ethanol (20 mL) is refluxed for 4 hours.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product, ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, is purified by column chromatography on silica gel.

-

The purified ester (0.5 mmol) is dissolved in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide (5 mL).

-

The mixture is heated at reflux for 2 hours.

-

After cooling, the ethanol is evaporated, and the aqueous solution is acidified with 2N hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[13][14][15]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazole carboxylic acid derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton broth (MHB)

-

Pyrazole carboxylic acid derivatives (test compounds)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16][17][18][19][20]

Conclusion

Pyrazole carboxylic acids continue to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this scaffold allow for the fine-tuning of its biological activity. The SAR studies highlighted in this guide demonstrate that careful selection of substituents on the pyrazole and associated phenyl rings can lead to potent and selective anticancer and antimicrobial agents. The detailed experimental protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate new pyrazole carboxylic acid derivatives. Future research in this area will likely focus on the development of compounds with improved pharmacokinetic properties and novel mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. meddocsonline.org [meddocsonline.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Aperta [aperta.ulakbim.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. protocols.io [protocols.io]

- 20. youtube.com [youtube.com]

Unveiling the Therapeutic Potential of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document consolidates current research, presenting key therapeutic targets, quantitative biological activity data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further investigation and drug development efforts.

Identified Therapeutic Targets

This compound and its analogs have demonstrated a broad spectrum of biological activities, suggesting their interaction with multiple cellular targets. The primary therapeutic areas and their corresponding molecular targets identified from the scientific literature are summarized below.

Anti-inflammatory Activity

Derivatives of this compound have shown potent anti-inflammatory effects, primarily through the modulation of pro-inflammatory cytokines.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Several studies have reported the ability of pyrazole derivatives to inhibit the production of TNF-α and IL-6, key mediators of the inflammatory response.[1] This suggests that the anti-inflammatory action of these compounds may be mediated through the inhibition of signaling pathways that lead to the expression of these cytokines, such as the NF-κB pathway.

Anticancer Activity

The anticancer potential of this class of compounds has been linked to the inhibition of critical enzymes involved in cell cycle progression and proliferation.

-

Aurora-A Kinase: Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[2] Inhibition of this enzyme can lead to mitotic arrest and apoptosis in cancer cells.

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling and is also implicated in cancer. Derivatives of 1,3-diphenyl-1H-pyrazole have been shown to inhibit PTP1B, suggesting a potential therapeutic application in both metabolic diseases and oncology.

Antimicrobial Activity

The pyrazole scaffold is a common feature in many antimicrobial agents. The mechanism of action for this compound derivatives in this context is believed to involve the inhibition of essential bacterial enzymes.

-

DNA Gyrase: As a bacterial type II topoisomerase, DNA gyrase is a well-established target for antibacterial drugs. The inhibition of DNA gyrase by pyrazole derivatives would interfere with DNA replication and repair, leading to bacterial cell death.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of various derivatives of this compound against their respective targets. It is important to note that this data pertains to derivatives and not the parent compound itself, highlighting areas for future research on the core molecule.

| Derivative Class | Target | Assay | IC50 Value | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | Kinase Inhibition Assay | 0.16 ± 0.03 µM (for compound 10e) | [2] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | HCT116 cell line | Antiproliferation Assay | 0.39 ± 0.06 µM (for compound 10e) | [2] |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | MCF-7 cell line | Antiproliferation Assay | 0.46 ± 0.04 µM (for compound 10e) | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound and for key biological assays to evaluate its therapeutic potential.

Synthesis of this compound

This protocol is a consolidated procedure based on the Vilsmeier-Haack reaction followed by oxidation.[3][4][5]

Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine

-

To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

-

Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 16 mL) to ice-cold dimethylformamide (DMF, 20 mL) with stirring.

-

Dissolve the 1-phenyl-2-(1-phenylethylidene)hydrazine (from Step 1) in the cold Vilsmeier reagent.

-

Stir the reaction mixture at 50-60°C for 5 hours.

-

Pour the mixture into ice-cold water and neutralize with a saturated sodium hydroxide solution.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Oxidation to this compound

-

Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.

-

Prepare a solution of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.

-

Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.

-

Stir the mixture at room temperature for 4 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Biological Assay Protocols

1. TNF-α and IL-6 Inhibition Assay

This protocol is based on the use of lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

2. Aurora-A Kinase Inhibition Assay

This is a luminescence-based in vitro kinase assay.[9][10][11][12]

-

Reagents: Recombinant human Aurora-A kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., Kemptide).

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound (at various concentrations), and the Aurora-A kinase.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage inhibition of Aurora-A kinase activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

3. DNA Gyrase Supercoiling Inhibition Assay

This assay is based on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[13][14][15]

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add E. coli DNA gyrase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.

-

Data Analysis: Quantify the amount of supercoiled DNA in each lane. Determine the concentration of the test compound that inhibits the supercoiling activity by 50% (IC50).

This technical guide provides a foundational understanding of the therapeutic potential of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the field, guiding future studies aimed at elucidating the mechanisms of action and advancing the development of novel therapeutics based on this promising chemical scaffold.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. promega.com [promega.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. topogen.com [topogen.com]

An In-depth Technical Guide on the Discovery and History of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. While the initial synthesis of the pyrazole scaffold dates back to the seminal work of Ludwig Knorr in 1883, the specific history of this particular derivative is embedded within the broader exploration of pyrazole chemistry. This document details the foundational Knorr pyrazole synthesis, modern synthetic protocols for this compound, and explores its potential therapeutic applications, with a focus on its role as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Historical Context: The Genesis of Pyrazole Chemistry

The field of pyrazole chemistry was established in 1883 by the German chemist Ludwig Knorr.[1][2] His pioneering work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine to yield the first synthetic pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for the synthesis of a vast array of pyrazole-containing compounds.[1][3] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has since become a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[4]

While the specific first synthesis of this compound is not prominently documented as a singular discovery, its synthesis is a logical extension of the foundational principles established by Knorr and the subsequent development of synthetic methodologies like the Vilsmeier-Haack reaction for the formylation of reactive aromatic and heteroaromatic substrates.

Synthetic Protocols

The modern and widely accepted synthesis of this compound is a multi-step process that typically begins with the formation of a hydrazone, followed by cyclization and formylation via the Vilsmeier-Haack reaction, and subsequent oxidation to the carboxylic acid.

General Procedure for the Synthesis of this compound

This synthetic route can be divided into three key stages:

-

Formation of 1-phenyl-2-(1-phenylethylidene)hydrazine (Hydrazone Intermediate): This step involves the condensation of acetophenone with phenylhydrazine hydrochloride.

-

Vilsmeier-Haack Cyclization and Formylation to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: The hydrazone intermediate undergoes cyclization and formylation using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Oxidation to this compound: The aldehyde is then oxidized to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound [5]

Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine

-

To a solution of acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol, add sodium acetate (40 mmol).

-

Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the hydrazone product is typically used in the next step without further purification.

Step 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde [6]

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 5 mL) dropwise to cold (273-278 K) N,N-dimethylformamide (DMF, 15 mL) with continuous stirring for approximately 30 minutes.[6]

-

Dissolve the acetophenone phenylhydrazone (15 mmol) in DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent with continuous stirring over one hour.[6]

-

Stir the resulting mixture at 323-333 K for 5-6 hours.[6]

-

After cooling to room temperature, pour the reaction mixture into crushed ice, leading to the precipitation of the crude product.[6]

-

Recrystallize the precipitate from ethanol to obtain colorless needles of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[6]

Step 3: Oxidation to this compound [5]

-

Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.

-

Add this solution to a mixture of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.

-

Stir the mixture in an ice bath for 2 hours, followed by stirring at room temperature for another 2 hours.

-

Concentrate the solution under reduced pressure to remove acetone.

-

Dissolve the residue in ethyl acetate and extract.

-

Dry the organic layer and concentrate to yield the crude this compound.

-

The crude product can be further purified by recrystallization.

Table 1: Summary of Reactants and Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Key Conditions |

| 1 | Acetophenone, Phenylhydrazine hydrochloride | Anhydrous ethanol, Sodium acetate | Reflux |

| 2 | 1-phenyl-2-(1-phenylethylidene)hydrazine | POCl₃, DMF | 323-333 K, 5-6 hours |

| 3 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | NaClO₂, NH₂SO₃H, Acetone, Water, Ethyl acetate | 0°C to Room Temperature, 4 hours |

Biological Activity and Potential Therapeutic Applications